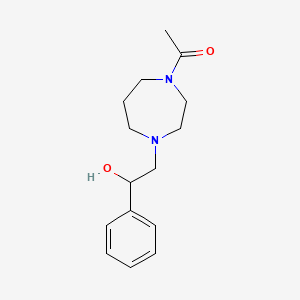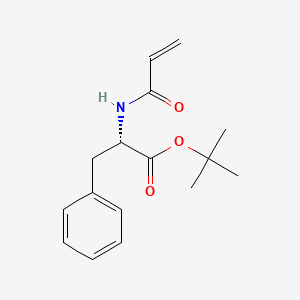
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, also known as AldrichCPR, is a chemical compound that has been widely used in scientific research. It is a member of the family of diazepanes, which are heterocyclic organic compounds that contain a seven-membered ring with two nitrogen atoms. AldrichCPR has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety and other neurological disorders. By enhancing the activity of GABA receptors, 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR can increase the inhibitory tone in the brain, leading to anxiolytic and sedative effects.
Biochemical and physiological effects:
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been shown to have muscle relaxant properties and to lower blood pressure. These effects are thought to be mediated through its action on GABA receptors in the central nervous system and other tissues.
実験室実験の利点と制限
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has several advantages as a tool for scientific research, including its high purity and well-established synthesis method. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to its use in lab experiments. For example, it has a relatively low potency compared to other GABA receptor ligands, which can make it difficult to achieve consistent results. It also has a short half-life in vivo, which can limit its usefulness in studying long-term effects.
将来の方向性
There are many potential future directions for research on 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR and related compounds. One area of interest is the development of more potent and selective GABA receptor ligands for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the biochemical and physiological effects of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in different tissues and disease states. Finally, there is also potential for the use of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR as a tool for the development of new drugs and therapies for a variety of conditions.
合成法
The synthesis of 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR involves the reaction of 1-phenylethanol with acetyl chloride and sodium azide in the presence of a catalyst. The resulting compound is then reduced with sodium borohydride to yield the final product. This method has been well-established in the literature and has been used to produce 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR in high yield and purity.
科学的研究の応用
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have anxiolytic and sedative effects, and has been used to investigate the mechanisms of action of benzodiazepines and other psychoactive compounds. 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR has also been used as a ligand for GABA receptors, which are important targets for the development of new drugs for the treatment of anxiety and other neurological disorders.
特性
IUPAC Name |
1-[4-(2-hydroxy-2-phenylethyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13(18)17-9-5-8-16(10-11-17)12-15(19)14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDXNKNKOANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol, AldrichCPR | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(difluoromethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B6647134.png)





![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-2,2-dimethyloxan-4-amine](/img/structure/B6647192.png)


![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)